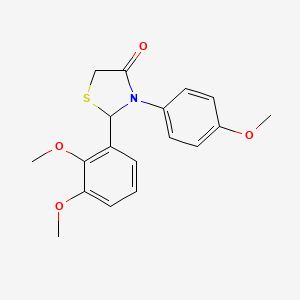![molecular formula C25H20ClN3O2S B1227958 [3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone is a member of quinolines and an organochlorine compound.
科学的研究の応用
Corrosion Inhibition
Research has shown that quinoxaline-based propanones, closely related to the specified compound, can act as effective inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action and form protective films on metal surfaces, thereby reducing corrosion rates significantly (Olasunkanmi & Ebenso, 2019).
Molecular Reporters
Quinolinyl-based compounds have been studied for their role as molecular reporters. They can signal different chemical analytes through changes in spectral band positions or intensities, making them useful in various sensing applications (Rurack & Bricks, 2001).
Synthesis and Structural Analysis
Compounds with a structure similar to the specified chemical have been synthesized and characterized, providing insights into their crystal structure and physical properties. These studies are fundamental in understanding the compound's potential applications (Liu Fang-ming, 2012).
Antimalarial Activity
Research has been conducted on compounds bearing a quinolinyl moiety, demonstrating significant antimalarial activity. These studies highlight the potential of such compounds in the development of new antimalarial therapies (Werbel et al., 1986).
Anticancer Potential
Several studies have explored the anticancer potential of quinoline derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Othman et al., 2019).
Antimicrobial Properties
Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. This suggests their potential application in treating infectious diseases (El-Gamal et al., 2016).
Antioxidant Activity
Some novel quinolinone derivatives have been synthesized and evaluated for their antioxidant properties, indicating their potential use in preventing oxidative stress-related damage (Hassan et al., 2017).
特性
製品名 |
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
|---|---|
分子式 |
C25H20ClN3O2S |
分子量 |
462 g/mol |
IUPAC名 |
[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C25H20ClN3O2S/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 |
InChIキー |
ISDHNTLTLPEJQF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=CC=C5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




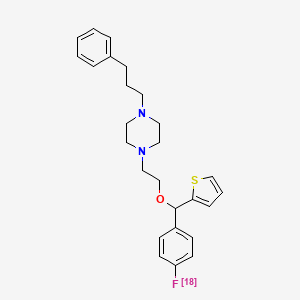
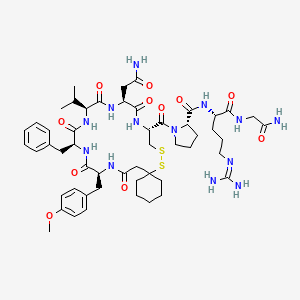
![2-[(3-Cyano-4,6-diphenyl-2-pyridinyl)thio]-3-methylbutanoic acid](/img/structure/B1227881.png)
![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)
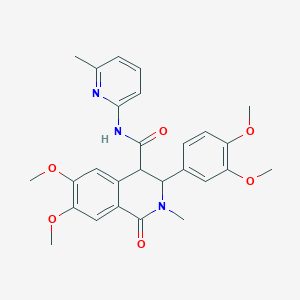
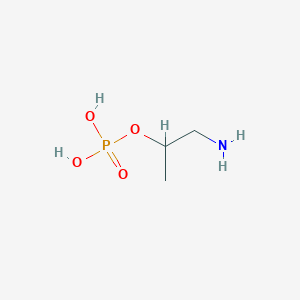

![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
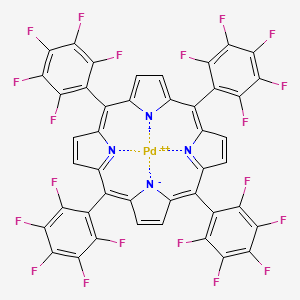
![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)
